Regioisomeric Purity Advantage: 4-(4-Aminophenyl) vs. 1-(4-Aminophenyl) Substitution
The target compound is the 4-phenyl-substituted regioisomer, whereas the structurally similar 1-(4-aminophenyl)-2-methylimidazole (CAS 74852-81-6) is the N1-substituted regioisomer [1]. The two regioisomers exhibit distinct hydrogen-bonding capacity: the target compound retains an N1–H donor (one HBD), while the N1-substituted isomer has zero imidazole N–H donors . In kinase hinge-binding pharmacophores, the N1–H of 4-arylimidazoles forms a conserved hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Met109 in p38α), an interaction geometrically impossible for the 1-substituted isomer [2].
| Evidence Dimension | Number of imidazole N–H hydrogen bond donors (HBD) |
|---|---|
| Target Compound Data | 1 imidazole N–H HBD (N1 position) |
| Comparator Or Baseline | 1-(4-Aminophenyl)-2-methylimidazole (CAS 74852-81-6): 0 imidazole N–H HBD |
| Quantified Difference | Δ = 1 HBD; complete loss of imidazole N–H donor capability in the comparator |
| Conditions | Structural analysis; consistent across all solvents and protonation states at physiological pH |
Why This Matters
The presence of the imidazole N1–H donor is a documented requirement for hinge-binding in the 4-arylimidazole class of kinase inhibitors; regioisomeric impurity or mis-identification of the 1-substituted isomer would abolish this interaction and invalidate SAR interpretation.
- [1] PubChem. Compound Summary: 4-(2-Methyl-1H-imidazol-1-yl)aniline, CAS 74852-81-6. https://pubchem.ncbi.nlm.nih.gov/compound/3157478 View Source
- [2] Wilson, K.P.; McCaffrey, P.G.; Hsiao, K.; Pazhanisamy, S.; Galullo, V.; Bemis, G.W.; Fitzgibbon, M.J.; Caron, P.R.; Murcko, M.A.; Su, M.S. The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase. Chem. Biol. 1997, 4, 423–431. View Source
